molecular formula C9H11BrN4O3 B2728396 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 55970-61-1

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2728396
CAS RN: 55970-61-1
M. Wt: 303.116
InChI Key: NGHGTYUHXINBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with the molecular formula C9H11BrN4O3 . It has a molecular weight of 303.116 .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, in the industrial manufacturing process of linagliptin, a highly potent, selective, long-acting and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride afforded 2-(chloromethyl)-4-methylquinazoline . This compound then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate as a basic reagent .


Molecular Structure Analysis

The molecular structure of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound. It also contains bromine, nitrogen, and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include its molecular formula (C9H11BrN4O3) and molecular weight (303.116) .

Scientific Research Applications

Chemical Reactions and Derivatives

8-Bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones react with trisamine in dimethylformamide (DMF) to produce unexpected 8-dimethylamino-substituted products. This unusual reaction outcome, explained by the initial reaction of DMF with trisamine, leads to the formation of dimethylamine and subsequent nucleophilic substitution reaction with bromine atom (Khaliullin & Shabalina, 2020).

Biological Properties and Applications

  • Purine Derivatives in Antiviral and Antimicrobial Agents : Purine derivatives, including 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have been extensively used as antiviral agents in medical practice, justifying further research in this area. The synthesis and investigation of these derivatives offer potential for new antimicrobial and antiviral agents, showing promise in the medical field (Ivanchenko, 2018).

  • Potential in Psychotropic Activity : Studies on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents have shown potential in psychotropic activity, particularly as ligands for serotonin receptors. These compounds have been evaluated for their antidepressant and anxiolytic properties, revealing the potential for designing new serotonin ligands (Chłoń-Rzepa et al., 2013).

  • Broncholytic Activity : Certain derivatives of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been tested for broncholytic activity, with some derivatives showing effective results. This indicates potential applications in respiratory medicine (Nemčeková et al., 1995).

properties

IUPAC Name

8-bromo-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O3/c1-12-6-5(7(16)13(2)9(12)17)14(3-4-15)8(10)11-6/h15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHGTYUHXINBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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